Cas no 38359-26-1 (Benzamide,4-(methylamino)-)

Benzamide,4-(methylamino)- is a substituted benzamide derivative characterized by the presence of a methylamino group at the para position of the benzene ring. This structural feature imparts unique reactivity and potential utility in organic synthesis and pharmaceutical applications. The compound serves as a versatile intermediate for the preparation of more complex molecules, particularly in medicinal chemistry, where its amide and amine functionalities enable further derivatization. Its well-defined chemical properties and stability under standard conditions make it suitable for research and industrial use. The compound is typically handled under controlled conditions to ensure purity and consistency in synthetic workflows.
Benzamide,4-(methylamino)- structure
Benzamide,4-(methylamino)- structure
商品名:Benzamide,4-(methylamino)-
CAS番号:38359-26-1
MF:C8H10N2O
メガワット:150.1778
CID:298420
PubChem ID:12994191

Benzamide,4-(methylamino)- 化学的及び物理的性質

名前と識別子

    • Benzamide,4-(methylamino)-
    • 4-(methylamino)benzamide
    • 4-Aminomethylbenzoicacid amide
    • 4-Methylamino-benzamide
    • AGN-PC-00KDM8
    • CTK4H9825
    • N-Methyl-4-aminobenzamid
    • N-methyl-p-aminobenzamide
    • SureCN2905480
    • SureCN4253211
    • AKOS000254569
    • FT-0720975
    • DTXSID80514554
    • AC-18778
    • EN300-58437
    • CHEMBL4068659
    • 38359-26-1
    • CHEBI:206270
    • SCHEMBL2905480
    • インチ: InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
    • InChIKey: FMTRZMBJVKKIEF-UHFFFAOYSA-N
    • ほほえんだ: CNC1C=CC(C(N)=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 150.0794
  • どういたいしつりょう: 150.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.177
  • ふってん: 331.2°C at 760 mmHg
  • フラッシュポイント: 154.1°C
  • 屈折率: 1.619
  • PSA: 55.12

Benzamide,4-(methylamino)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-58437-1.0g
4-(methylamino)benzamide
38359-26-1
1g
$470.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1998022-100mg
4-(Methylamino)benzamide
38359-26-1
100mg
¥1680.00 2024-05-16
Enamine
EN300-58437-10.0g
4-(methylamino)benzamide
38359-26-1
10g
$2024.0 2023-05-26
Enamine
EN300-58437-0.05g
4-(methylamino)benzamide
38359-26-1
0.05g
$395.0 2023-05-26
Enamine
EN300-58437-0.25g
4-(methylamino)benzamide
38359-26-1
0.25g
$432.0 2023-05-26
Enamine
EN300-58437-2.5g
4-(methylamino)benzamide
38359-26-1
2.5g
$923.0 2023-05-26
Enamine
EN300-58437-0.1g
4-(methylamino)benzamide
38359-26-1
0.1g
$414.0 2023-05-26
Enamine
EN300-58437-5.0g
4-(methylamino)benzamide
38359-26-1
5g
$1364.0 2023-05-26
Enamine
EN300-58437-0.5g
4-(methylamino)benzamide
38359-26-1
0.5g
$451.0 2023-05-26

Benzamide,4-(methylamino)- 関連文献

Benzamide,4-(methylamino)-に関する追加情報

Benzamide,4-(methylamino)- (CAS No. 38359-26-1): A Comprehensive Overview in Modern Chemical Biology

Benzamide,4-(methylamino)-, identified by the Chemical Abstracts Service Number (CAS No.) 38359-26-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The detailed exploration of this molecule not only highlights its chemical characteristics but also delves into the latest research findings that underscore its importance in contemporary biochemical studies.

The molecular structure of Benzamide,4-(methylamino)- consists of a benzamide core substituted with a methylamino group at the 4-position. This configuration imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for designing novel bioactive molecules. The benzamide moiety is well-known for its role in various pharmacological applications, while the methylamino group enhances the molecule's solubility and bioavailability, crucial factors in drug formulation.

In recent years, Benzamide,4-(methylamino)- has been extensively studied for its pharmacological properties. Research indicates that this compound exhibits promising activities as an inhibitor of certain enzymes and receptors involved in inflammatory and neurological pathways. Specifically, studies have demonstrated its potential in modulating the activity of matrix metalloproteinases (MMPs), which are key players in tissue degradation and remodeling processes. The inhibition of MMPs has been linked to therapeutic benefits in conditions such as arthritis and cancer metastasis.

Moreover, the compound's interaction with biological targets has been explored through computational modeling and experimental validations. These studies have revealed that Benzamide,4-(methylamino)- can bind to specific amino acid residues on target proteins, thereby altering their conformational states and functional outcomes. This binding affinity has been harnessed to develop highly selective inhibitors with minimal off-target effects, a critical consideration in modern drug design.

The synthesis of Benzamide,4-(methylamino)- presents an interesting challenge due to the need for precise functional group transformations while maintaining high yields and purity. Advanced synthetic methodologies have been employed to optimize the production process, including multi-step reactions involving palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions. These techniques ensure the efficient construction of the target molecule while adhering to green chemistry principles.

Recent advancements in analytical chemistry have enabled more accurate characterization of Benzamide,4-(methylamino)-. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and dynamics. These structural elucidations are essential for understanding how the compound interacts with biological systems and for guiding further modifications to enhance its pharmacological efficacy.

The therapeutic potential of Benzamide,4-(methylamino)- has also been explored in preclinical models. Studies in cell culture systems have shown that this compound can suppress the proliferation of certain cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Additionally, animal models have demonstrated its ability to reduce inflammation and tissue damage in conditions such as acute pancreatitis. These findings suggest that Benzamide,4-(methylamino)- could be a viable candidate for further clinical development.

In conclusion, Benzamide,4-(methylamino)- (CAS No. 38359-26-1) represents a compelling molecule with significant implications in chemical biology and pharmaceutical research. Its unique structural features, coupled with promising pharmacological activities, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing complex biological challenges.

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